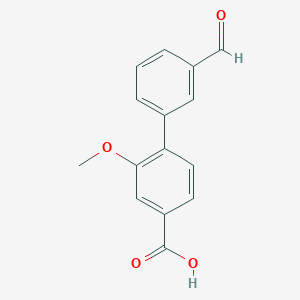

4-(3-Formylphenyl)-3-methoxybenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-formylphenyl)-3-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-19-14-8-12(15(17)18)5-6-13(14)11-4-2-3-10(7-11)9-16/h2-9H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUDPOAMUFKGEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)C2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80688880 | |

| Record name | 3'-Formyl-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261889-38-6 | |

| Record name | 3'-Formyl-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthetic Analysis and Design of Synthetic Pathways for 4 3 Formylphenyl 3 Methoxybenzoic Acid

Disconnection Strategies for the Biphenyl (B1667301) Linkage

The central structural feature of 4-(3-Formylphenyl)-3-methoxybenzoic acid is the biphenyl core, which connects a 3-formylphenyl group to a 3-methoxybenzoic acid moiety. The primary retrosynthetic disconnection, therefore, targets this crucial carbon-carbon single bond.

Carbon-Carbon Bond Formation Methodologies (e.g., Cross-Coupling Reactions)

Modern synthetic organic chemistry offers a powerful arsenal (B13267) of cross-coupling reactions for the construction of biaryl linkages. Among these, palladium-catalyzed reactions such as the Suzuki-Miyaura, Negishi, and Stille couplings are paramount. nih.govrsc.org The Suzuki-Miyaura coupling is often favored due to its operational simplicity, the commercial availability and stability of boronic acid reagents, and its tolerance of a wide range of functional groups under relatively mild reaction conditions. researchgate.netnih.govarkat-usa.org

A retrosynthetic disconnection based on the Suzuki-Miyaura coupling is illustrated below:

Figure 1: Retrosynthetic Disconnection of the Biphenyl Linkage via a Suzuki-Miyaura Coupling Strategy

This disconnection suggests that the target molecule can be assembled from two key fragments, each representing one of the phenyl rings.

Identification of Key Synthons and Synthetic Equivalents

Following the disconnection strategy, the key synthons and their corresponding real-world synthetic equivalents are identified.

Synthon A: A 3-formylphenyl cation or a related species that can react as an electrophile.

Synthetic Equivalent of Synthon A: 3-Formylphenylboronic acid. This commercially available reagent is an ideal nucleophilic partner in a Suzuki-Miyaura coupling. sigmaaldrich.comnih.gov

Synthon B: A 4-halo-3-methoxybenzoyl anion or a related nucleophilic species.

Synthetic Equivalent of Synthon B: Methyl 4-bromo-3-methoxybenzoate. nih.gov The bromo-substituent provides a reactive handle for the cross-coupling reaction, and the methyl ester serves as a protecting group for the carboxylic acid, which can be easily hydrolyzed in a later step.

The choice of these specific synthetic equivalents is guided by their commercial availability, stability, and known reactivity in palladium-catalyzed cross-coupling reactions.

Functional Group Interconversions in Retrosynthetic Planning

The retrosynthetic analysis must also consider the management of the functional groups present in the target molecule: the aldehyde, the carboxylic acid, and the methoxy (B1213986) group.

Aldehyde and Carboxylic Acid Precursors

The formyl (-CHO) and carboxylic acid (-COOH) groups are sensitive to certain reaction conditions and may require protection or be introduced at a specific stage of the synthesis.

In the proposed retrosynthesis, the aldehyde group on the 3-formylphenylboronic acid is carried through the Suzuki coupling. This is generally feasible as modern palladium catalysts can be highly chemoselective. nih.gov

The carboxylic acid is protected as a methyl ester in the form of methyl 4-bromo-3-methoxybenzoate. This protection strategy prevents potential side reactions of the acidic proton during the basic conditions often employed in Suzuki couplings. The final step of the synthesis would therefore be the hydrolysis of the methyl ester to the free carboxylic acid.

Methoxy Group Introduction and Protection Strategies

The methoxy group is generally stable under a wide range of reaction conditions, including those of palladium-catalyzed cross-coupling and ester hydrolysis. Therefore, it is incorporated into one of the key synthons from the outset. The starting material for the synthesis of methyl 4-bromo-3-methoxybenzoate would likely be a commercially available methoxyphenol or methoxybenzoic acid derivative. No specific protection strategy for the methoxy group is anticipated to be necessary.

Multi-Step Synthesis Design from Readily Available Precursors

Based on the retrosynthetic analysis, a plausible multi-step forward synthesis can be designed. The proposed route leverages the Suzuki-Miyaura cross-coupling as the key bond-forming step.

Scheme 1: Proposed Synthetic Pathway for this compound

Methyl 3-hydroxy-4-methylbenzoate

Structure

Methyl 3-methoxy-4-methylbenzoate

Structure

Methyl 4-bromo-3-methoxybenzoate

Structure

3-Formylphenylboronic acid

Structure

Methyl 4-(3-formylphenyl)-3-methoxybenzoate

Structure

This compound

Structure

The synthesis would commence with a readily available starting material such as 3-hydroxy-4-methylbenzoic acid. The carboxylic acid would first be protected as a methyl ester, followed by methylation of the hydroxyl group to yield methyl 3-methoxy-4-methylbenzoate. Subsequent benzylic bromination of the methyl group would furnish the key intermediate, methyl 4-bromo-3-methoxybenzoate. google.com This electrophilic partner would then be subjected to a Suzuki-Miyaura cross-coupling reaction with the commercially available 3-formylphenylboronic acid. sigmaaldrich.comnih.gov The final step in the sequence would be the saponification of the methyl ester to afford the target molecule, this compound.

Table 1: Key Intermediates and Reagents

| Compound Name | Role in Synthesis | Commercially Available |

| 3-Hydroxy-4-methylbenzoic acid | Starting Material | Yes |

| Methyl 3-methoxy-4-methylbenzoate | Intermediate | Yes |

| Methyl 4-bromo-3-methoxybenzoate | Key Intermediate / Electrophile | Yes nih.gov |

| 3-Formylphenylboronic acid | Key Intermediate / Nucleophile | Yes sigmaaldrich.comnih.gov |

| Palladium Catalyst (e.g., Pd(PPh3)4) | Catalyst for Cross-Coupling | Yes |

| Base (e.g., K2CO3, Cs2CO3) | Reagent for Cross-Coupling | Yes |

Table 2: Proposed Reaction Steps and Conditions

| Step | Reaction | Key Reagents and Conditions |

| 1 | Esterification | 3-Hydroxy-4-methylbenzoic acid, Methanol (B129727), Acid catalyst (e.g., H2SO4), Reflux |

| 2 | Methylation | Methyl 3-hydroxy-4-methylbenzoate, Methyl iodide, Base (e.g., K2CO3), Acetone, Reflux |

| 3 | Bromination | Methyl 3-methoxy-4-methylbenzoate, N-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN), CCl4, Reflux |

| 4 | Suzuki-Miyaura Coupling | Methyl 4-bromo-3-methoxybenzoate, 3-Formylphenylboronic acid, Pd catalyst, Base, Solvent (e.g., Toluene/Ethanol/Water), Heat researchgate.netresearchgate.net |

| 5 | Hydrolysis | Methyl 4-(3-formylphenyl)-3-methoxybenzoate, Base (e.g., NaOH or LiOH), THF/Water, Room Temperature |

This proposed synthetic route is logical, efficient, and relies on well-established chemical transformations, making it a viable approach for the laboratory-scale synthesis of this compound.

Synthetic Methodologies for 4 3 Formylphenyl 3 Methoxybenzoic Acid

Direct Synthetic Approaches

Direct approaches focus on constructing the central carbon-carbon single bond between the two phenyl rings. Palladium-catalyzed cross-coupling reactions represent the most prominent and efficient method for this transformation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between aryl partners. libretexts.orgyoutube.com The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate in the presence of a base. libretexts.orgyoutube.com For the synthesis of 4-(3-Formylphenyl)-3-methoxybenzoic acid, a logical disconnection approach points to the coupling of (3-formylphenyl)boronic acid with a suitably substituted 4-halo-3-methoxybenzoic acid derivative.

The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

A plausible synthetic route is the reaction between methyl 4-bromo-3-methoxybenzoate and (3-formylphenyl)boronic acid . The use of the methyl ester of the benzoic acid is often preferred as the free carboxylic acid can sometimes interfere with the basic conditions of the reaction. The final step would be the hydrolysis of the ester to yield the target carboxylic acid. The reaction tolerates a wide variety of functional groups, including the aldehyde present on one of the coupling partners. beilstein-journals.orgnih.gov

Key to the success of the coupling is the choice of catalyst, ligand, and base. princeton.edu Modern advancements utilize sterically demanding and electron-rich phosphine (B1218219) ligands that promote the catalytic cycle efficiently, even with less reactive aryl chlorides. nih.gov

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Examples | Purpose/Notes |

|---|---|---|

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Pre-catalyst that generates the active Pd(0) species. |

| Ligand | PPh₃, SPhos, XPhos, AntPhos | Stabilizes the Pd center and facilitates oxidative addition and reductive elimination. nih.gov |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the organoboron species for transmetalation. youtube.com |

| Solvent | Toluene, Dioxane, THF, DME, often with water | Solubilizes reactants and facilitates the reaction. Aqueous conditions are common. |

| Aryl Halide | Methyl 4-bromo-3-methoxybenzoate | Reactivity order: I > Br > OTf >> Cl. |

| Boronic Acid | (3-formylphenyl)boronic acid | Generally stable, non-toxic, and commercially available. youtube.com |

Grignard Reactions and Subsequent Functionalization

The Grignard reaction is a fundamental organometallic reaction for C-C bond formation. cerritos.edu While less direct than Suzuki coupling for this specific target, it can be adapted in a multi-step sequence. A primary challenge is the incompatibility of the highly nucleophilic Grignard reagent with the electrophilic aldehyde group, necessitating a protection strategy. aroonchande.com

One potential pathway involves the formation of a biphenyl (B1667301) Grignard reagent followed by carboxylation. This would begin with a pre-formed biphenyl halide. For instance, one could synthesize 4'-bromo-4-methoxy-biphenyl-3-carbaldehyde. The aldehyde group would first be protected, for example, as a diethyl acetal (B89532). The resulting protected aryl bromide could then be converted into a Grignard reagent by reacting it with magnesium metal in an ether solvent like THF or diethyl ether. cerritos.edugmu.edu Subsequent reaction of this Grignard reagent with solid carbon dioxide (dry ice), followed by an acidic workup, would introduce the carboxylic acid moiety. gmu.edu A final deprotection step would be required to unmask the aldehyde and yield the final product.

Alternatively, a Grignard reagent could be used in a nickel- or palladium-catalyzed cross-coupling reaction (e.g., Kumada coupling). In this scenario, a Grignard reagent such as (3-formylphenyl)magnesium bromide (with the formyl group protected) would be coupled with an aryl halide like methyl 4-bromo-3-methoxybenzoate.

Friedel-Crafts Acylation and Subsequent Transformations

Friedel-Crafts acylation is a classic method for attaching an acyl group to an aromatic ring using an acyl chloride or anhydride (B1165640) with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.net This reaction is not a method for forming the biphenyl bond itself but could be employed to introduce the formyl or carboxyl functionalities onto a pre-existing biphenyl scaffold.

For example, a synthesis could start with a 4-methoxybiphenyl (B1664174) core. A Friedel-Crafts acylation could then be used to introduce an acetyl group. However, controlling the position of this acylation (regioselectivity) on a substituted biphenyl system would be a significant challenge. The directing effects of both the methoxy (B1213986) group and the second phenyl ring would lead to a mixture of products.

A hypothetical route might involve the acylation of 4-methoxybiphenyl with acetyl chloride. The resulting ketone could then be oxidized to a carboxylic acid. Introducing the formyl group onto the other ring would require another series of steps, such as bromination followed by a formylation reaction (e.g., via lithium-halogen exchange and reaction with DMF). This multi-step process, complicated by selectivity issues, makes Friedel-Crafts acylation a less practical approach compared to cross-coupling strategies for this specific target.

Synthesis through Oxidation Reactions

This synthetic strategy involves constructing a biphenyl precursor that contains precursors to the required functional groups, followed by one or more oxidation steps. The primary challenge in this approach is achieving selective oxidation when multiple oxidizable sites are present in the molecule.

Oxidation of Aldehyde Precursors to the Carboxylic Acid Moiety

This pathway involves the oxidation of a suitable precursor group, such as a methyl or hydroxymethyl group, to the carboxylic acid function on a biphenyl molecule that already contains the formyl group. A logical starting material for this route would be 4-(3-formylphenyl)-3-methoxytoluene .

The oxidation of a benzylic methyl group to a carboxylic acid is a common transformation that can be achieved with strong oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidification, or chromic acid (generated from CrO₃ or Na₂Cr₂O₇ with sulfuric acid) are effective for this purpose. However, the aldehyde group is also highly susceptible to oxidation under these harsh conditions and would likely be converted to a second carboxylic acid group. mdpi.com Therefore, this direct oxidation approach is only feasible if the aldehyde is appropriately protected.

Selective Oxidation Strategies for Multi-Functionalized Intermediates

Given the presence of two oxidizable functional groups (the formyl group and the methyl precursor to the carboxyl group), a selective strategy is paramount. The most common and reliable method to achieve this is through the use of protecting groups.

The synthetic sequence would begin with 4-(3-formylphenyl)-3-methoxytoluene .

Protection: The aldehyde group is selectively protected. A common method is the formation of an acetal by reacting the aldehyde with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. This converts the reactive aldehyde into a stable cyclic acetal.

Oxidation: With the aldehyde group masked, the benzylic methyl group of the acetal-protected intermediate can be oxidized to a carboxylic acid using strong oxidizing agents like KMnO₄ without affecting the protected aldehyde. organic-chemistry.orgorganic-chemistry.org

Deprotection: Following the oxidation and workup, the protecting group is removed. Acetal hydrolysis is typically achieved by treatment with aqueous acid, which regenerates the formyl group and yields the final product, this compound.

This protection-oxidation-deprotection sequence ensures that each functional group is manipulated independently, overcoming the challenge of chemoselectivity. nih.gov

Nucleophilic Aromatic Substitution Routes

Nucleophilic Aromatic Substitution (SNAr) represents a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr proceeds with nucleophilic attack on an electron-poor aromatic ring. masterorganicchemistry.com The reaction mechanism typically involves two steps: the addition of the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.orgnih.gov

For this reaction to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance. libretexts.org

In the context of synthesizing this compound, a hypothetical SNAr pathway could be envisioned. This would involve the reaction of a nucleophile derived from a 3-methoxybenzoic acid precursor with an activated aryl halide, such as a 4-halo-benzaldehyde derivative. The aldehyde (formyl) group on the benzaldehyde (B42025) ring acts as a moderate electron-withdrawing group, which can activate the ring for nucleophilic attack. However, since the formyl group is not as powerfully activating as a nitro group, this reaction may require forcing conditions, such as high temperatures, to proceed efficiently. libretexts.org

A plausible, though challenging, SNAr strategy could involve the coupling of a 4-halobenzaldehyde with a 3-methoxy-phenyl derivative where the carboxyl group is protected. The presence of the formyl group is critical for activating the ring towards nucleophilic attack.

Chemical Reactivity and Transformations of 4 3 Formylphenyl 3 Methoxybenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group in 4-(3-formylphenyl)-3-methoxybenzoic acid is a versatile functional group that readily undergoes reactions typical of aromatic carboxylic acids.

Esterification of the carboxylic acid can be achieved through various methods, most commonly via acid-catalyzed reaction with an alcohol or by conversion to a more reactive acyl halide followed by reaction with an alcohol. A widely used industrial method for the methylation of similar benzoic acid derivatives involves the use of dimethyl sulfate.

A general procedure for the esterification of a substituted benzoic acid is the Fischer esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid. While specific conditions for this compound are not widely reported, a general protocol for a related compound, 3-methoxy-4-hydroxybenzoic acid, involves refluxing in methanol (B129727) with a catalytic amount of thionyl chloride. mdpi.com

Table 1: General Conditions for Esterification of Substituted Benzoic Acids

| Reactant | Reagent | Catalyst | Solvent | Conditions | Product | Reference |

| 3-Methoxy-4-hydroxybenzoic acid | Methanol | Thionyl chloride | Methanol | Reflux | Methyl 3-methoxy-4-hydroxybenzoate | mdpi.com |

| 3-Hydroxy-4-methylbenzoic acid | Dimethyl sulfate | Potassium hydroxide | Water | 40°C | Methyl 3-methoxy-4-methylbenzoate | google.com |

This table presents data for related compounds to illustrate typical reaction conditions.

The carboxylic acid can be converted to an amide by reaction with an amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

For instance, the synthesis of novel benzamides has been achieved using HATU as a coupling agent. nih.gov Another established method involves the use of DCC in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These methods are broadly applicable to a wide range of carboxylic acids and amines.

Table 2: Common Coupling Reagents for Amidation of Benzoic Acids

| Carboxylic Acid | Amine | Coupling Reagent | Solvent | Product | Reference |

| 3-Hydroxy-4-methoxybenzoic acid | Various piperidines | HATU | Not Specified | Corresponding benzamides | nih.gov |

| Fatty acids | 4-Methoxybenzylamine | DCC, DMAP | Not Specified | N-(4-methoxybenzyl) fatty amides | nih.gov |

This table provides examples of amidation reactions on related benzoic acid structures.

The carboxylic acid group can be reduced to a primary alcohol. This transformation is typically challenging due to the low reactivity of the carboxylate anion formed under basic conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this conversion. The reaction proceeds through an aldehyde intermediate, which is immediately reduced to the alcohol.

It is important to note that the formyl group already present in this compound would also be reduced under these conditions. Selective reduction of the carboxylic acid in the presence of an aldehyde is difficult and often requires protection of the aldehyde group.

Reactivity of the Formyl Group

The formyl (aldehyde) group is a highly reactive functional group that can undergo both oxidation and reduction.

The formyl group can be readily oxidized to a carboxylic acid group, a common transformation for aldehydes. This would convert this compound into a dicarboxylic acid derivative, specifically 4-(3-carboxyphenyl)-3-methoxybenzoic acid. While specific oxidizing agents for this exact transformation on the target molecule are not detailed in the available literature, common reagents for oxidizing aromatic aldehydes include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). The synthesis of 4,4′-dimethoxybiphenyl-3,3′-dicarboxylic acid from the corresponding dimethyl ester highlights a related transformation where ester groups are hydrolyzed to carboxylic acids. nih.gov

The formyl group is readily reduced to a primary alcohol (a hydroxymethyl group). This transformation can be achieved using a variety of reducing agents. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are often used for the selective reduction of aldehydes and ketones in the presence of less reactive functional groups like carboxylic acids. Therefore, it is anticipated that the formyl group of this compound can be selectively reduced to a hydroxymethyl group to yield 4-(3-(hydroxymethyl)phenyl)-3-methoxybenzoic acid.

The reduction of related Schiff bases, which are formed from aldehydes, using sodium triacetoxyborohydride (B8407120) has been reported, indicating the compatibility of such reducing agents with similar molecular scaffolds. researchgate.net

Transformations Involving the Methoxy (B1213986) Group

The methoxy group (-OCH₃) on the benzoic acid ring is an electron-donating group and can be targeted for specific chemical transformations.

The cleavage of the methyl ether to reveal the corresponding phenol (B47542) is a common transformation. Several reagents are known to effect this demethylation.

Boron Tribromide (BBr₃): BBr₃ is a powerful Lewis acid that is highly effective for the cleavage of aryl methyl ethers. commonorganicchemistry.comcommonorganicchemistry.com The reaction mechanism is believed to involve the coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.govnih.gov The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) at low temperatures. Given the presence of other functional groups, careful control of stoichiometry and reaction conditions would be necessary to achieve selective demethylation.

Other Reagents: Other reagents capable of demethylating aryl methyl ethers include strong protic acids like hydrobromic acid (HBr) at elevated temperatures, and nucleophilic reagents like thiolates in polar aprotic solvents. commonorganicchemistry.com The choice of reagent would depend on the desired selectivity and the tolerance of other functional groups in the molecule.

| Reagent | Mechanism Type | Typical Conditions |

| Boron Tribromide (BBr₃) | Lewis Acid Mediated | Dichloromethane, low temperature. commonorganicchemistry.com |

| Hydrobromic Acid (HBr) | Strong Protic Acid | High temperature. commonorganicchemistry.com |

| Thiolates (e.g., RS⁻) | Nucleophilic | Polar aprotic solvent (e.g., DMF), high temperature. commonorganicchemistry.com |

The methoxy group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution (EAS). youtube.comorganicchemistrytutor.com This means that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group. In this compound, the positions on the methoxy-substituted ring are C2, C4, C5, and C6 (with C1 being the point of attachment of the carboxylic acid and C3 being the point of attachment of the methoxy group).

The directing effects of the substituents on this ring are as follows:

-OCH₃ (at C3): Strongly activating, ortho, para-director (directs to C2 and C4).

-COOH (at C1): Deactivating, meta-director (directs to C5).

-biphenyl (at C4): Activating, ortho, para-director.

The interplay of these directing effects will determine the regiochemical outcome of EAS reactions. The powerful ortho, para-directing ability of the methoxy group is likely to dominate, favoring substitution at the C2 and C4 positions. However, the C4 position is already substituted. Therefore, electrophilic substitution is most likely to occur at the C2 position, which is ortho to the methoxy group. Steric hindrance from the adjacent carboxylic acid group at C1 might influence the reaction rate and potentially allow for some substitution at the C5 position, which is meta to the carboxylic acid and ortho to the biphenyl (B1667301) substituent.

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃), and Friedel-Crafts reactions.

Reactions of the Biphenyl System

The biphenyl core provides a framework for further functionalization, allowing for the introduction of additional substituents on either of the aromatic rings.

Further functionalization of the biphenyl system can be achieved through various methods, including directed ortho-metalation and transition-metal-catalyzed C-H activation.

Directed ortho-Metalation (DoM): DoM is a powerful strategy for the regioselective functionalization of aromatic rings. chem-station.com It involves the deprotonation of a position ortho to a directing group by a strong base (typically an organolithium reagent), followed by quenching with an electrophile. In this compound, both the carboxylic acid (after deprotonation) and the methoxy group can act as directing groups on one ring. On the other ring, the formyl group can also direct metalation, although it may require in situ protection. chem-station.com This methodology could allow for the introduction of a wide range of substituents at specific positions on the biphenyl framework.

Transition-Metal-Catalyzed C-H Functionalization: In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds. escholarship.orgresearchgate.net Various directing groups can be employed to guide the metal catalyst to a specific C-H bond. For instance, the formyl group could potentially direct ortho C-H functionalization on its ring. nih.gov

The regioselectivity of electrophilic substitution on the unsubstituted phenyl ring (the one bearing the formyl group) would be directed by the formyl group (a deactivating, meta-director) and the other phenyl ring (an activating, ortho, para-director). This would likely lead to substitution at the positions ortho to the phenyl group, moderated by the deactivating effect of the formyl group.

Hydrogenation Studies of this compound

The hydrogenation of bifunctional molecules such as this compound presents a challenge in chemoselectivity. The primary goal is often the selective reduction of one functional group while leaving the other intact. In this case, the molecule possesses both an aldehyde (formyl) group and a carboxylic acid group attached to different phenyl rings of a biphenyl system. The reactivity of these groups towards hydrogenation can be modulated by the choice of catalyst, solvent, temperature, and pressure.

Research into the selective reduction of aromatic aldehydes in the presence of carboxylic acids has established several key principles. Generally, the aldehyde group is more susceptible to catalytic hydrogenation than the carboxylic acid group. This allows for the selective conversion of the formyl group to a hydroxymethyl group under controlled conditions.

Selective Hydrogenation of the Formyl Group

The preferential reduction of the formyl group in this compound to yield 4-(3-(hydroxymethyl)phenyl)-3-methoxybenzoic acid is the most common transformation. This is typically achieved using heterogeneous catalysts such as palladium on carbon (Pd/C).

Studies on similar substrates, such as aromatic aldehydes, have shown that catalysts like a palladium-ethylenediamine complex [Pd/C(en)] can effectively facilitate the partial hydrogenation to the corresponding benzyl (B1604629) alcohol, minimizing the over-reduction to a methyl group. rsc.org While aldehydes and ketones can be reduced to their respective alcohols using a platinum catalyst at elevated temperatures and pressures, carboxylic acids tend to be less reactive under these conditions. libretexts.org

The general reaction is as follows:

This compound + H₂ → 4-(3-(hydroxymethyl)phenyl)-3-methoxybenzoic acid

The following table summarizes typical conditions for the selective hydrogenation of an aromatic aldehyde in the presence of a carboxylic acid, which can be inferred for this compound.

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Primary Product | Reference |

| 10% Pd/C | Ethanol/Methanol | Room Temperature | 1-4 | 4-(3-(hydroxymethyl)phenyl)-3-methoxybenzoic acid | rsc.org |

| PtO₂ | Ethyl Acetate | 25-80 | 1-5 | 4-(3-(hydroxymethyl)phenyl)-3-methoxybenzoic acid | libretexts.org |

| Pd/C(en) | Methanol | Room Temperature | 1 | 4-(3-(hydroxymethyl)phenyl)-3-methoxybenzoic acid | rsc.org |

This table represents inferred conditions based on general principles of selective aromatic aldehyde hydrogenation.

Hydrogenation of Both Functional Groups

Achieving the complete reduction of both the formyl and carboxylic acid groups to yield 4-(3-(hydroxymethyl)phenyl)-3-(hydroxymethyl)benzoic acid is a more challenging transformation. The reduction of a carboxylic acid is generally more difficult than the reduction of an aldehyde and often requires more forcing conditions or specialized catalytic systems.

Catalysts such as ruthenium on carbon (Ru/C) have been shown to be active for the hydrogenation of both the aromatic ring and the carboxylic acid group. researchgate.net Therefore, under more vigorous conditions, it is plausible that both functional groups of this compound could be reduced.

| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Primary Product | Reference |

| 5% Ru/C | 1,4-Dioxane/Water | ~220 | ~6.8 | 4-(3-(hydroxymethyl)phenyl)-cyclohexanecarboxylic acid | researchgate.net |

This table represents inferred conditions for the non-selective hydrogenation based on studies of similar bifunctional aromatic compounds.

Chemoselective Hydrogenation of the Carboxylic Acid Group

While less common, the selective hydrogenation of the carboxylic acid group in the presence of an aldehyde has been reported using specific catalytic systems. For instance, Ru-Sn/Al₂O₃ has been identified as a chemoselective catalyst for the hydrogenation of the carboxylic acid group in benzoic acid. researchgate.netresearchgate.net Applying this to this compound would theoretically yield 4-(3-Formylphenyl)-3-(hydroxymethyl)benzoic acid.

| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Primary Product | Reference |

| 5%Ru-29%Sn/Al₂O₃ | 1,4-Dioxane | ~200-240 | 3.8-8.8 | 4-(3-Formylphenyl)-3-(hydroxymethyl)benzoic acid | researchgate.netresearchgate.net |

This table represents inferred conditions based on catalyst systems known for selective carboxylic acid hydrogenation.

Derivatization and Functionalization of 4 3 Formylphenyl 3 Methoxybenzoic Acid

Synthesis of Targeted Analogues for Structure-Reactivity Relationship Studies

The systematic modification of 4-(3-Formylphenyl)-3-methoxybenzoic acid is a key strategy for developing structure-reactivity relationship (SRR) profiles. By altering specific functional groups, researchers can fine-tune the physicochemical and biological properties of the resulting molecules.

The carboxylic acid moiety is a prime target for derivatization, most commonly through esterification and amidation, to produce a diverse library of analogues.

Esterification: The conversion of the carboxylic acid to an ester can significantly impact a molecule's polarity and membrane permeability. Standard esterification conditions, such as treatment with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or using coupling agents, are readily applicable. For instance, the reaction with methanol (B129727) under acidic conditions yields the corresponding methyl ester.

Amidation: The formation of amides from the carboxylic acid introduces a hydrogen bond donor-acceptor system, which can be crucial for molecular recognition. This is typically achieved by activating the carboxylic acid with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), followed by the addition of a primary or secondary amine.

Table 1: Representative Derivatizations at the Carboxylic Acid Site

| Derivative Type | Reagents and Conditions | Product |

|---|---|---|

| Methyl Ester | Methanol (CH₃OH), Sulfuric Acid (H₂SO₄), heat | Methyl 4-(3-formylphenyl)-3-methoxybenzoate |

| Ethyl Ester | Ethanol (C₂H₅OH), Thionyl Chloride (SOCl₂), heat | Ethyl 4-(3-formylphenyl)-3-methoxybenzoate |

| N-Benzyl Amide | Benzylamine, HATU, DIPEA, DMF | N-benzyl-4-(3-formylphenyl)-3-methoxybenzamide |

The aldehyde group offers a rich platform for chemical transformations, including reduction, oxidation, and carbon-carbon bond-forming reactions.

Reduction: The formyl group can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This transformation replaces the planar carbonyl with a flexible hydroxymethyl group, altering the conformational landscape of the molecule.

Reductive Amination: A highly versatile reaction, reductive amination involves the initial formation of an imine with a primary or secondary amine, which is then reduced in situ to the corresponding amine. This two-step, one-pot procedure is a powerful tool for introducing diverse amine functionalities.

Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene, providing a means to extend the carbon skeleton and introduce new functional groups. The reaction with a phosphorus ylide can be tailored to produce either the (E)- or (Z)-alkene isomer.

Table 2: Illustrative Modifications at the Aldehyde Site

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄), Methanol | 4-(3-(Hydroxymethyl)phenyl)-3-methoxybenzoic acid |

| Reductive Amination | Aniline, Sodium triacetoxyborohydride (B8407120) (STAB), DCE | 4-(3-((Phenylamino)methyl)phenyl)-3-methoxybenzoic acid |

| Wittig Reaction | Methyltriphenylphosphonium bromide, n-BuLi, THF | 4-(3-Vinylphenyl)-3-methoxybenzoic acid |

While direct electrophilic aromatic substitution on the pre-existing rings of this compound is less common due to the presence of deactivating groups and potential for multiple products, such modifications are typically incorporated during the synthesis of the biphenyl (B1667301) core itself. For instance, using a substituted phenylboronic acid in a Suzuki coupling reaction allows for the introduction of additional functional groups on either ring system in a controlled manner.

Preparation of Advanced Synthetic Intermediates

This compound serves as a crucial building block for the synthesis of more complex molecular architectures. Its bifunctional nature allows for sequential or orthogonal chemical transformations, making it a valuable intermediate in multi-step synthetic campaigns. For example, the aldehyde can be used as a handle to construct a heterocyclic ring system, while the carboxylic acid can be later used to attach the molecule to another scaffold or a solubilizing group.

Immobilization and Solid-Phase Derivatization for Synthetic Methodologies

The presence of a carboxylic acid group makes this compound amenable to immobilization on solid supports, such as resins functionalized with amino or hydroxyl groups (e.g., Wang resin, Rink amide resin). Once anchored to the solid phase, the aldehyde functionality can be subjected to a variety of chemical transformations. This solid-phase approach offers several advantages, including the simplification of purification procedures, as excess reagents and by-products can be removed by simple filtration and washing. This methodology is particularly well-suited for the construction of combinatorial libraries of related compounds for high-throughput screening. While the general principles of solid-phase organic synthesis are applicable, specific documented examples of the immobilization of this particular compound are not widely reported in publicly available literature.

Information Deficit on this compound Precludes Article Generation

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is insufficient specific information on the chemical compound This compound to generate the requested article. The search did not yield any research findings, detailed applications, or synthetic uses for this particular molecule that would meet the requirements of the provided outline.

The user's request was highly specific, demanding an article focused solely on "this compound" and its applications in several key areas of materials science and pharmaceutical intermediate synthesis. The outlined sections included:

Applications in Complex Molecule Synthesis and Materials Science

Role in the Construction of Functional Organic Materials (e.g., COFs, electronic materials, organic pigments)

The conducted searches found information on structurally related but distinct compounds, such as single-ring systems like 4-formyl-3-methoxybenzoic acid and 3-formyl-4-methoxybenzoic acid. However, no documents or data were found pertaining to the specific biphenyl (B1667301) structure of 4-(3-Formylphenyl)-3-methoxybenzoic acid .

Using information from these related molecules would be scientifically inaccurate and would constitute a deviation from the strict instructions to focus exclusively on the specified compound. As such, in the absence of any dedicated research on the applications of This compound , the creation of a scientifically accurate and informative article as per the user's request is not possible at this time.

Theoretical and Computational Investigations of 4 3 Formylphenyl 3 Methoxybenzoic Acid and Its Derivatives

Electronic Structure and Molecular Geometry Analysis (e.g., DFT calculations)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and geometric parameters of molecules. researchgate.net For 4-(3-Formylphenyl)-3-methoxybenzoic acid, DFT calculations, often using functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the molecular geometry and predict key electronic properties. researchgate.netresearchgate.net

The optimized geometry provides data on bond lengths, bond angles, and dihedral (torsion) angles. The torsion of the biphenyl (B1667301) unit along its central axis is a critical parameter, as it influences the molecule's steric and electronic properties, chemical reactivity, and interactions with other molecules. researchgate.netresearchgate.net In substituted biphenyls, steric hindrance between substituents on adjacent rings dictates the equilibrium dihedral angle between the phenyl rings. libretexts.org For the title compound, significant interaction is expected between the hydrogen atoms on the carbons adjacent to the inter-ring bond, influencing this twist.

Table 1: Representative Predicted Geometric Parameters for this compound using DFT (Note: These are theoretical values for a representative optimized geometry and may vary based on the specific computational method and basis set employed.)

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C-C (Biphenyl Linkage) | 1.49 |

| C=O (Carboxylic Acid) | 1.22 |

| C-O (Carboxylic Acid) | 1.35 |

| C=O (Formyl Group) | 1.21 |

| C-O (Methoxy Group) | 1.37 |

| **Bond Angles (°) ** | |

| C-C-C (Biphenyl Linkage) | 120.5 |

| O=C-O (Carboxylic Acid) | 123.0 |

| C-C=O (Formyl Group) | 124.5 |

| **Dihedral Angle (°) ** |

Electronic properties derived from DFT calculations include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the molecule's kinetic stability and optical features. researchgate.net A smaller energy gap suggests higher reactivity and easier electronic transitions. For biphenyl derivatives, the HOMO-LUMO gap is indicative of the molecule's stability and potential for applications in materials science. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net In this compound, the MEP would likely show negative potential (red/yellow regions) around the oxygen atoms of the carbonyl and carboxyl groups, indicating nucleophilic sites, and positive potential (blue regions) around the acidic hydrogen of the carboxyl group, indicating an electrophilic site. nih.gov Such analyses are valuable for understanding intermolecular interactions and the molecule's potential biological activity. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

The synthesis of biphenyl derivatives like this compound is commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. nih.govajgreenchem.com This reaction creates a C-C bond between an organoboron compound (like a boronic acid) and an organic halide in the presence of a palladium catalyst and a base. libretexts.org

Computational chemistry, particularly DFT, is instrumental in elucidating the complex catalytic cycle of the Suzuki-Miyaura reaction. nih.gov The generally accepted mechanism involves three main steps: libretexts.org

Oxidative Addition: The initial step where the organic halide adds to the Pd(0) catalyst, forming a Pd(II) complex. libretexts.org

Transmetalation: The transfer of the organic group from the organoboron reagent to the Pd(II) complex. nih.gov This is often the most complex step, and computational studies have been crucial in understanding the role of the base, which activates the organoboronic acid to facilitate the transfer. acs.org DFT calculations suggest that the mechanism typically begins with the reaction between the base and the organoboronic acid to form a more nucleophilic boronate species. acs.org

Reductive Elimination: The final step where the two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond of the biphenyl product and regenerating the Pd(0) catalyst. nih.govlibretexts.org

Conformational Analysis and Intermolecular Interactions

The conformational flexibility of this compound is dominated by the rotation around the single bond connecting the two phenyl rings. Biphenyl itself is not planar due to steric hindrance between the ortho-hydrogens, adopting a twisted conformation with a dihedral angle of approximately 44-45° in the gas phase. libretexts.orgutah.edu The introduction of substituents, especially at the ortho positions, can significantly alter the rotational barrier and the equilibrium torsion angle. nwpu.edu.cn DFT calculations are a reliable method for determining these torsional barriers. rsc.org A study on substituted biphenyls found that functionals including corrections for dispersion interactions, such as B3LYP-D, provide accurate results compared to experimental data. rsc.org For the title compound, the substituents are in the meta positions relative to the biphenyl linkage, which would result in a moderate rotational barrier, allowing for conformational flexibility at room temperature.

Intermolecular interactions play a crucial role in the solid-state structure and properties of the compound. The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded dimers. mongoliajol.info In the solid state, it is highly probable that two molecules of this compound would form a centrosymmetric dimer via hydrogen bonds between their carboxylic acid moieties. Computational studies can model these interactions and calculate their strength. mongoliajol.infomanchester.ac.uk

Other potential intermolecular interactions include weaker C-H···O contacts involving the formyl and methoxy (B1213986) groups. Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify these close intermolecular contacts within a crystal structure, providing a detailed picture of the packing environment. researchgate.net

Prediction of Spectroscopic Parameters to Aid Structural Elucidation

Computational methods are invaluable for predicting spectroscopic data, which serves as a powerful tool for confirming the structure of newly synthesized molecules. nih.gov

NMR Spectroscopy: DFT calculations are widely used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating the magnetic shielding tensors of nuclei within a molecule. nih.gov These calculated shielding values can then be converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net Comparing the computationally predicted NMR spectrum with the experimental one can confirm peak assignments and validate the proposed molecular structure. mdpi.com DFT-predicted paramagnetic shifts can also be of great assistance in understanding the NMR spectra of paramagnetic molecules. nih.gov

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Note: These values are illustrative, based on typical ranges for similar functional groups, and would be formally calculated using DFT/GIAO methods.)

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

|---|---|---|

| Benzoic Acid Ring | ||

| C-COOH | ~168 | - |

| C-OCH₃ | ~158 | - |

| Aromatic C-H | 112 - 135 | 7.2 - 8.1 |

| Aromatic Quaternary C | 125 - 145 | - |

| -OCH₃ | ~56 | ~3.9 |

| -COOH | - | ~12.5 |

| Formylphenyl Ring | ||

| C-CHO | ~192 | - |

| Aromatic C-H | 128 - 138 | 7.6 - 8.2 |

| Aromatic Quaternary C | 135 - 142 | - |

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting electronic absorption spectra (UV-Vis). mdpi.comresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λ_max). mdpi.com The calculations also provide information on the oscillator strength of these transitions, which relates to the intensity of the absorption bands. mdpi.com This computational prediction can be compared with experimental UV-Vis spectra to confirm the electronic structure and conjugation within the molecule. rsc.org For π-conjugated systems like biphenyls, TD-DFT can accurately model the π → π* transitions that are characteristic of their UV-Vis spectra. nih.gov

Advanced Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For "4-(3-Formylphenyl)-3-methoxybenzoic acid," a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of "this compound" is expected to show distinct signals corresponding to the various protons in the molecule. The acidic proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift, typically above 12 ppm, due to its acidic nature. The aldehyde proton is also expected to be in the downfield region, generally between 9 and 10 ppm, as a sharp singlet.

The aromatic region would display a complex pattern of multiplets due to the spin-spin coupling between the protons on the two phenyl rings. The protons on the benzoic acid ring and the formylphenyl ring will have characteristic chemical shifts influenced by the electron-withdrawing and electron-donating groups attached to them. The methoxy (B1213986) group protons would appear as a sharp singlet in the upfield region, typically around 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | >12.0 | broad singlet |

| Aldehyde (-CHO) | 9.5 - 10.1 | singlet |

| Aromatic Protons | 7.0 - 8.2 | multiplet |

Note: Predicted values are based on the analysis of structurally similar compounds.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at a downfield position, typically in the range of 165-175 ppm. The aldehyde carbonyl carbon will also be in the downfield region, usually between 190 and 200 ppm.

The aromatic carbons will appear in the 110-160 ppm range, with their specific chemical shifts influenced by the attached functional groups. The carbon of the methoxy group will be observed in the upfield region, typically around 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid Carbonyl | 165 - 175 |

| Aldehyde Carbonyl | 190 - 200 |

| Aromatic Carbons | 110 - 160 |

Note: Predicted values are based on the analysis of structurally similar compounds.

Two-dimensional NMR techniques are invaluable for confirming the structural assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy) would reveal the correlations between protons that are coupled to each other, which is particularly useful for assigning the protons within the complex aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence) establishes the direct one-bond correlations between protons and their attached carbons. sdsu.eduuvic.cascience.gov This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. sdsu.eduuvic.cascience.gov

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. sdsu.eduuvic.cascience.gov This is crucial for establishing the connectivity between different parts of the molecule, such as linking the methoxy protons to the correct carbon on the benzoic acid ring and confirming the linkage between the two aromatic rings. sdsu.eduuvic.cascience.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for gaining insights into its structure through fragmentation patterns.

HRMS provides a very accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the determination of the elemental composition of "this compound." The expected exact mass can be calculated from its molecular formula, C₁₅H₁₂O₄. The fragmentation pattern observed in the mass spectrum would likely show initial losses of small, stable molecules such as water (H₂O), carbon monoxide (CO), and the methoxy group (•OCH₃).

Table 3: Predicted HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass |

|---|

Note: The calculated exact mass is based on the most abundant isotopes of the constituent elements.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of "this compound" would exhibit characteristic absorption bands for its key functional groups.

A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid group. The C=O stretching vibrations of the carboxylic acid and aldehyde carbonyls would appear as strong, sharp peaks in the region of 1680-1740 cm⁻¹. The C-O stretching of the carboxylic acid and the methoxy ether linkage would be visible in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ range.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| Carboxylic Acid O-H Stretch | 2500 - 3300 (broad) |

| Aldehyde & Carboxylic Acid C=O Stretch | 1680 - 1740 (strong, sharp) |

| Aromatic C=C Stretch | 1450 - 1600 |

| Carboxylic Acid & Ether C-O Stretch | 1000 - 1300 |

Note: Predicted values are based on characteristic infrared absorption frequencies for organic functional groups.

X-ray Diffraction Analysis for Solid-State Structure Determination (where applicable)

X-ray diffraction (XRD) on a single crystal is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. For a compound like "this compound," obtaining suitable crystals would allow for the unequivocal confirmation of its constitution and conformation.

Detailed Research Findings: While no specific crystallographic data for "this compound" is publicly available, a hypothetical analysis would yield critical structural information. The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. This analysis provides electron density maps from which atomic positions can be determined.

The expected outcomes from such an analysis would include:

Confirmation of Connectivity: Unambiguous verification that the methoxy group is at the 3-position and the 3-formylphenyl group is at the 4-position of the benzoic acid ring.

Molecular Geometry: Precise measurement of all bond lengths, bond angles, and torsion angles within the molecule. This would reveal the planarity or twist between the two phenyl rings (the dihedral angle), a key conformational feature of biphenyl (B1667301) compounds.

Intermolecular Interactions: In the solid state, molecules of "this compound" would likely form hydrogen-bonded dimers through their carboxylic acid groups, a common motif for this functional group. researchgate.net The analysis would also reveal other non-covalent interactions, such as π-π stacking or C-H···O interactions, which dictate the crystal packing. scielo.br

A summary of the type of data that would be generated is presented in the table below.

| Crystallographic Parameter | Information Provided |

| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry operations that describe the arrangement of molecules in the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Bond Lengths (Å) | The precise distances between bonded atoms, confirming covalent structure. |

| Bond Angles (°) | The angles between adjacent bonds, defining molecular geometry. |

| Torsion (Dihedral) Angles (°) | The angle between the two phenyl rings, defining the molecular conformation. |

This table represents the expected data from an X-ray diffraction experiment, should a suitable crystal of the compound be analyzed.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is indispensable for assessing the purity of "this compound" and for monitoring its synthesis by separating the target molecule from starting materials, intermediates, and byproducts.

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of non-volatile compounds like "this compound." A reversed-phase HPLC (RP-HPLC) method would be the most common approach. scielo.brajgreenchem.com

Detailed Research Findings: In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. It then passes through a column packed with a non-polar stationary phase (e.g., C18-silica). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used to elute the components. nih.gov The presence of a carboxylic acid necessitates the addition of a modifier, such as formic acid or trifluoroacetic acid, to the mobile phase to ensure sharp, symmetrical peaks by suppressing the ionization of the carboxyl group.

This technique is crucial during synthesis to:

Monitor Reaction Progress: By taking aliquots from the reaction mixture over time, HPLC can track the consumption of reactants and the formation of the product.

Assess Purity: The purity of the final, isolated product is determined by integrating the area of the peak corresponding to "this compound" and comparing it to the total area of all peaks in the chromatogram.

A hypothetical, optimized HPLC method for this compound is outlined below.

| HPLC Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A) 0.1% Formic Acid in WaterB) 0.1% Formic Acid in Acetonitrile |

| Elution | Gradient elution, starting with a higher percentage of A and increasing B over time |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at a wavelength corresponding to the compound's absorbance maximum (e.g., ~254 nm) |

| Column Temperature | 30-40 °C |

This table outlines a standard set of starting conditions for developing an HPLC method for the target compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. Due to the low volatility of the carboxylic acid group, "this compound" cannot be analyzed directly by GC-MS. It first requires a chemical derivatization step to convert the non-volatile carboxylic acid into a more volatile ester, for example, a methyl ester or a trimethylsilyl (B98337) (TMS) ester. scielo.br

Detailed Research Findings: The derivatization could be achieved by reacting the compound with an agent like diazomethane (B1218177) or a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a long capillary column. The separated components then enter the mass spectrometer, which ionizes them (typically via electron ionization, EI) and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each component.

The mass spectrum serves as a "molecular fingerprint." For the derivatized "this compound," one would expect to see a molecular ion peak corresponding to the mass of the derivative, as well as characteristic fragment ions resulting from the cleavage of the molecule at its weakest bonds. This data provides powerful evidence for structural confirmation.

The parameters for a potential GC-MS analysis are summarized here.

| GC-MS Parameter | Typical Condition |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the TMS ester |

| GC Column | Capillary column (e.g., 30 m x 0.25 mm) with a non-polar or mid-polarity stationary phase (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature ramp from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detector | Quadrupole or Ion Trap |

This table describes a plausible GC-MS method for the analysis of the derivatized form of the target compound.

Conclusion and Future Research Directions

Summary of Key Synthetic Achievements and Reactivity Insights

The synthesis of asymmetrically substituted biphenyls like 4-(3-Formylphenyl)-3-methoxybenzoic acid primarily relies on well-established cross-coupling methodologies. The Suzuki-Miyaura and Ullmann reactions are the most prominent and effective strategies for constructing the core biphenyl (B1667301) scaffold. nih.govorganic-chemistry.orglibretexts.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone for creating carbon-carbon bonds between aryl halides and arylboronic acids. libretexts.orgnih.gov For the synthesis of the target molecule, a plausible and efficient route involves the coupling of a halide-substituted benzoic acid derivative with a formyl-substituted phenylboronic acid, or vice versa (Scheme 1). The choice of catalyst, ligand, and base is crucial for achieving high yields, especially given the presence of two distinct functional groups that could potentially interfere with the reaction. organic-chemistry.orglibretexts.org The use of modern, highly active palladium precatalysts and bulky phosphine (B1218219) ligands has significantly broadened the scope of this reaction to include more complex and sterically demanding substrates. libretexts.org

Scheme 1: Plausible Suzuki-Miyaura Coupling Routes for this compound

Ullmann Reaction: This classic copper-catalyzed coupling of two aryl halides offers an alternative, though often requiring harsher conditions than the Suzuki-Miyaura reaction. nih.govsciencemadness.org Modern modifications of the Ullmann reaction, including the use of specialized ligands and alternative copper sources, have improved its applicability and yield. organic-chemistry.org

The reactivity of this compound is dictated by its three key functional components: the biphenyl core, the carboxylic acid group, and the aldehyde (formyl) group.

Carboxylic Acid Group: This group is a versatile handle for further chemical transformations. It can be converted to esters, amides, or other derivatives, allowing for the exploration of a wide range of chemical space. libretexts.org The acidity of the carboxylic acid is influenced by the electronic effects of the substituents on the biphenyl rings. rsc.org

Aldehyde Group: The formyl group is a reactive site for nucleophilic addition and condensation reactions. It can be oxidized to a carboxylic acid, reduced to an alcohol, or used in the formation of imines and other carbon-carbon bonds, providing a gateway to a diverse array of derivatives.

Challenges and Opportunities in the Synthesis of Substituted Biphenyls

The synthesis of polysubstituted biphenyls presents several challenges that also open avenues for methodological innovation.

Challenges:

Regioselectivity: Controlling the regioselectivity during the introduction of substituents onto the biphenyl core can be difficult.

Steric Hindrance: The presence of multiple substituents, especially in the ortho positions, can significantly hinder the key bond-forming cross-coupling reactions, leading to lower yields.

Functional Group Compatibility: The reaction conditions for the cross-coupling must be compatible with the existing functional groups (e.g., aldehyde and carboxylic acid) to avoid undesired side reactions or the need for extensive protection-deprotection sequences. libretexts.org

Purification: The separation of the desired product from starting materials and byproducts, such as homocoupled products, can be challenging.

Opportunities:

Development of Novel Catalysts: There is a continuous need for more active, stable, and selective catalysts for cross-coupling reactions that can overcome the challenges of steric hindrance and functional group intolerance. libretexts.org

Greener Synthetic Routes: Exploring more environmentally friendly reaction conditions, such as the use of water as a solvent or catalyst systems based on more abundant and less toxic metals, is a key area of research.

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scalability for the synthesis of substituted biphenyls.

A summary of common challenges and potential solutions in the synthesis of substituted biphenyls is presented in Table 1.

| Challenge | Potential Solutions |

| Low Yields in Cross-Coupling | Optimization of catalyst, ligand, base, and solvent; Use of highly active precatalysts. libretexts.org |

| Steric Hindrance | Employment of bulky, electron-rich phosphine ligands; Higher reaction temperatures or microwave irradiation. |

| Homocoupling Side Products | Precise control of stoichiometry; Use of specific catalyst systems that minimize homocoupling. |

| Functional Group Incompatibility | Use of milder reaction conditions; Development of chemoselective catalysts; Strategic use of protecting groups. libretexts.org |

Emerging Applications and Potential for Novel Chemical Entities

Substituted biphenyls are privileged scaffolds in medicinal chemistry, materials science, and agrochemicals. nih.gov The specific combination of a carboxylic acid and an aldehyde in this compound makes it a particularly interesting building block for novel chemical entities.

Medicinal Chemistry: The biphenyl moiety is present in numerous approved drugs. The functional groups on the target molecule offer multiple points for diversification to generate libraries of compounds for screening against various biological targets. The carboxylic acid can improve pharmacokinetic properties, while the aldehyde can be a key interaction point with biological macromolecules or a precursor to other functional groups. acs.org

Materials Science: Biphenyl derivatives are used in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and polymers. nih.gov The rigid biphenyl core of this compound, combined with its reactive functional groups, makes it a potential monomer or intermediate for the synthesis of novel functional materials with tailored electronic and optical properties.

Agrochemicals: The biphenyl scaffold is also found in some herbicides and fungicides. The development of new derivatives from this compound could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

Directions for Further Computational and Experimental Studies

To fully unlock the potential of this compound, a combination of computational and experimental studies is necessary.

Computational Studies:

Conformational Analysis: Density Functional Theory (DFT) calculations can be employed to predict the most stable conformation of the molecule, including the dihedral angle between the phenyl rings. This information is crucial for understanding its interactions with other molecules.

Reactivity Prediction: Computational models can predict the reactivity of the aldehyde and carboxylic acid groups, guiding the design of synthetic routes to new derivatives.

Virtual Screening: The structure of this compound can be used as a starting point for in silico screening to identify potential biological targets.

Experimental Studies:

Systematic Synthesis and Characterization: A thorough experimental investigation of the synthesis of the title compound via different cross-coupling methods would provide valuable data on the optimal reaction conditions. Detailed characterization using techniques like NMR, IR, and mass spectrometry is essential.

Reactivity Profiling: A systematic study of the reactions of the aldehyde and carboxylic acid functionalities would establish a clear reactivity profile and open up avenues for the synthesis of a wide range of derivatives.

Biological and Material-Specific Assays: Based on computational predictions, synthesized derivatives should be tested for their biological activity or material properties to identify promising lead compounds or materials.

Future research efforts should focus on a synergistic approach, where computational predictions guide experimental work, and experimental results provide feedback for refining computational models. This iterative process will be key to unlocking the full scientific and commercial potential of this compound and other similarly complex substituted biphenyls.

Q & A

Basic: What are the recommended synthetic routes for 4-(3-Formylphenyl)-3-methoxybenzoic acid, and what key reagents are involved?

Methodological Answer:

The synthesis typically involves multi-step reactions starting from commercially available precursors. A plausible route includes:

Formylation : Introduce the formyl group via Vilsmeier-Haack reaction or Friedel-Crafts acylation on a pre-functionalized benzene ring.

Etherification : Couple the methoxy group using methylating agents (e.g., dimethyl sulfate) under basic conditions.

Carboxylic Acid Formation : Oxidize a methyl or alcohol substituent to the carboxylic acid using KMnO₄ or CrO₃ .

Key reagents include thionyl chloride (for activating carboxyl groups), dehydrating agents (e.g., P₂O₅), and palladium catalysts for cross-coupling reactions. Purification often employs column chromatography or recrystallization .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR : Identify functional groups via characteristic peaks:

- ¹H/¹³C NMR : Assign protons and carbons:

- Formyl proton at δ ~9.8–10.2 ppm.

- Methoxy singlet at δ ~3.8–4.0 ppm.

- Aromatic protons split into distinct multiplet patterns .

- UV/Vis : Monitor conjugation effects (λmax ~270–300 nm) for electronic structure analysis .

Basic: How do the formyl and methoxy groups influence the compound’s reactivity?

Methodological Answer:

- Formyl Group (-CHO) :

- Participates in nucleophilic additions (e.g., with amines to form Schiff bases) and condensations (e.g., Knoevenagel reactions).

- Enhances electrophilic aromatic substitution (EAS) at meta/para positions .

- Methoxy Group (-OCH₃) :

- Electron-donating effect activates the aromatic ring for EAS.

- Stabilizes intermediates via resonance in substitution reactions .

Advanced: How can synthetic yield be optimized for large-scale production?

Methodological Answer:

- Continuous Flow Reactors : Improve reaction control and scalability while reducing side products (e.g., polymerization of formyl groups) .

- Catalytic Systems : Use Pd/C or enzyme-mediated catalysis for selective formylation or oxidation steps.

- Purification : Optimize solvent systems for recrystallization (e.g., ethanol/water mixtures) or employ preparative HPLC for challenging separations .

Advanced: What methodologies assess the compound’s interaction with biomolecules like DNA or enzymes?

Methodological Answer:

- Absorption/Emission Titrations : Monitor hypochromism or fluorescence quenching to detect DNA intercalation .

- Viscosity Measurements : Increased DNA viscosity upon binding suggests intercalative mechanisms .

- Molecular Docking : Use software (e.g., AutoDock) to predict binding affinities with enzymatic active sites (e.g., cyclooxygenase for anti-inflammatory studies) .

Advanced: How can computational models resolve contradictions in reaction mechanism proposals?

Methodological Answer:

- DFT Calculations : Compare activation energies of proposed pathways (e.g., formylation via electrophilic vs. radical mechanisms) to identify the most feasible route .

- MD Simulations : Model solvent effects or transition states to validate experimental kinetics data .

Advanced: How should researchers address discrepancies in reported biological activities of structurally similar derivatives?

Methodological Answer:

- Comparative SAR Studies : Systematically vary substituents (e.g., replacing methoxy with chloro) and assay bioactivity (e.g., antimicrobial potency) .

- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify trends obscured by experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.